molecular formula C12H15F3N2O B13724534 4-(Pyrrolidin-1-yl)-3-(2,2,2-trifluoroethoxy)aniline

4-(Pyrrolidin-1-yl)-3-(2,2,2-trifluoroethoxy)aniline

Cat. No.: B13724534
M. Wt: 260.26 g/mol
InChI Key: URCNZJROLVBVJY-UHFFFAOYSA-N
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Description

4-(Pyrrolidin-1-yl)-3-(2,2,2-trifluoroethoxy)aniline is an organic compound that features a pyrrolidine ring and a trifluoroethoxy group attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrrolidin-1-yl)-3-(2,2,2-trifluoroethoxy)aniline typically involves the following steps:

    Formation of the Aniline Core: The starting material, 4-nitroaniline, undergoes a nucleophilic aromatic substitution reaction with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate to form 4-nitro-3-(2,2,2-trifluoroethoxy)aniline.

    Reduction of the Nitro Group: The nitro group is then reduced to an amine using a reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere, yielding 4-amino-3-(2,2,2-trifluoroethoxy)aniline.

    Formation of the Pyrrolidine Ring: Finally, the amine undergoes a nucleophilic substitution reaction with pyrrolidine to form the desired product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(Pyrrolidin-1-yl)-3-(2,2,2-trifluoroethoxy)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline nitrogen or the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Pyrrolidine in the presence of a base like sodium hydride.

Major Products

    Oxidation: Oxidized derivatives of the aniline or pyrrolidine ring.

    Reduction: Reduced derivatives, potentially leading to the formation of secondary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Pyrrolidin-1-yl)-3-(2,2,2-trifluoroethoxy)aniline has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders due to its structural similarity to known bioactive molecules.

    Materials Science: It can be used in the development of advanced materials, such as polymers and coatings, due to its unique electronic properties.

    Biological Studies: The compound can be used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 4-(Pyrrolidin-1-yl)-3-(2,2,2-trifluoroethoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The pyrrolidine ring can contribute to binding affinity and specificity, potentially leading to the modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(Pyrrolidin-1-yl)aniline: Lacks the trifluoroethoxy group, resulting in different electronic properties and biological activity.

    3-(2,2,2-Trifluoroethoxy)aniline: Lacks the pyrrolidine ring, affecting its binding affinity and specificity.

Uniqueness

4-(Pyrrolidin-1-yl)-3-(2,2,2-trifluoroethoxy)aniline is unique due to the combination of the pyrrolidine ring and the trifluoroethoxy group, which confer distinct electronic and steric properties. This makes it a valuable compound for various applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C12H15F3N2O

Molecular Weight

260.26 g/mol

IUPAC Name

4-pyrrolidin-1-yl-3-(2,2,2-trifluoroethoxy)aniline

InChI

InChI=1S/C12H15F3N2O/c13-12(14,15)8-18-11-7-9(16)3-4-10(11)17-5-1-2-6-17/h3-4,7H,1-2,5-6,8,16H2

InChI Key

URCNZJROLVBVJY-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)N)OCC(F)(F)F

Origin of Product

United States

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